

Application Notes and Protocols for the Analytical Determination of Puberulic Acid

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Compound of Interest

Compound Name: *Puberulic acid*

CAS No.: 99-23-0

Cat. No.: B1219883

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and protocols for the quantitative analysis of **puberulic acid** in various matrices. The methodologies detailed below are essential for researchers investigating the compound's properties, scientists ensuring product safety, and professionals in drug development exploring its potential therapeutic or toxicological effects.

Introduction

Puberulic acid, a mycotoxin produced by certain species of *Penicillium*, has garnered significant attention due to its potential health risks, including nephrotoxicity.^{[1][2]} Its presence as a contaminant in products like red yeast rice supplements has highlighted the critical need for robust and sensitive analytical methods for its detection and quantification.^{[1][2]} This document outlines detailed protocols for the analysis of **puberulic acid** using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS), including a derivatization-based method to enhance sensitivity and chromatographic performance.

Analytical Standards and Reagents

Analytical standard of **puberulic acid** (purity $\geq 98\%$) can be procured from commercial suppliers. It is recommended to store the standard at -20°C in an inert atmosphere.[3] All solvents used for sample preparation and chromatographic analysis should be of LC-MS or HPLC grade.

Experimental Protocols

Protocol 1: Direct Analysis of Puberulic Acid by HPLC-UV

Direct analysis of **puberulic acid** by HPLC-UV can be challenging due to its poor chromatographic behavior, often exhibiting peak tailing. The addition of a chelating agent like EDTA to the mobile phase can improve the peak shape.[4]

Sample Preparation:

- Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of methanol containing 1% formic acid.
- Vortex for 1 minute and then shake for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a $0.22\ \mu\text{m}$ syringe filter into an HPLC vial.

Chromatographic Conditions:

- Instrument: HPLC system with a UV/Vis detector.
- Column: C18 reverse-phase column (e.g., $4.6 \times 250\ \text{mm}$, $5\ \mu\text{m}$).
- Mobile Phase:

- A: 0.4% formic acid in water with 1 mmol/L EDTA.
- B: Acetonitrile.
- Gradient: Isocratic or gradient elution depending on the matrix complexity. A typical starting point is 95:5 (A:B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 270 nm.
- Injection Volume: 10 µL.

Note: This method's sensitivity might be limited, especially for trace-level detection in complex matrices.

Protocol 2: Direct Analysis of Puberulic Acid by LC-MS/MS using a HILIC Column

This method offers a direct and accurate quantification of **puberulic acid** without the need for derivatization.[\[1\]](#)

Sample Preparation:

- Perform a three-cycle extraction of the sample with 90% methanol for optimal recovery.[\[1\]](#)
- Combine the extracts and centrifuge to remove particulate matter.
- Dilute the supernatant as needed with the initial mobile phase before injection.

Chromatographic and Mass Spectrometric Conditions:

- Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.[\[1\]](#)

- Mobile Phase: A basic mobile phase is used for separation.[1] Specific composition should be optimized based on the column and system.
- Flow Rate: Optimize based on column dimensions.
- Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
- Scan Mode: Selected Reaction Monitoring (SRM).[1]

Protocol 3: Sensitive Analysis of Puberulic Acid by LC-MS/MS with Pre-column Derivatization

Derivatization with trimethylsilyldiazomethane (TMSCHN₂) significantly improves the stability, chromatographic behavior, and detection sensitivity of **puberulic acid**.[\[4\]](#)

Sample Preparation and Derivatization:

- Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
- Add 10 mL of methanol containing 1% formic acid and extract by shaking for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Take 100 µL of the supernatant for derivatization.
- Add 300 µL of methanol as the reaction solvent.
- Add 400 µL of 2.0 M trimethylsilyldiazomethane (TMSCHN₂) in hexane.
- Vortex the mixture and let it react at room temperature.

Chromatographic and Mass Spectrometric Conditions:

- Instrument: LC-MS/MS system.
- Column: Phenomenex C8 (2.1 mm × 100 mm, 2.7 µm).[\[5\]](#)
- Mobile Phase:

- A: 10 mmol·L⁻¹ ammonium formate in water.[5]
- B: 50% methanol in water (containing 10 mmol·L⁻¹ ammonium formate).[5]
- Gradient Elution: 0–0.5 min, 90% → 10% A; 0.5–4 min, 10% A.[5]
- Flow Rate: 0.3 mL·min⁻¹. [5]
- Column Temperature: 40°C.[5]
- Injection Volume: 10 µL.[5]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The methylated derivative of **puberulic acid** (m/z 255.0) is monitored. The transition m/z 255.0 → 225.0 is used for quantification, and m/z 255.0 → 194.0 for qualification.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from the validated LC-MS/MS methods for **puberulic acid** analysis.

Table 1: Performance of Derivatization-Based LC-MS/MS Method[4]

Parameter	Value
Linearity Range	5 ng/mL to 200 ng/mL
Correlation Coefficient (r^2)	0.99952
Average Recovery Rate	82.2% to 84.2%
Repeatability (RSD)	2.1% to 10.4% (n=6)
Limit of Detection (LOD)	2 μ g/kg
Limit of Quantification (LOQ)	50 μ g/kg
Stability of Derivatized PA	Stable for at least 48 hours

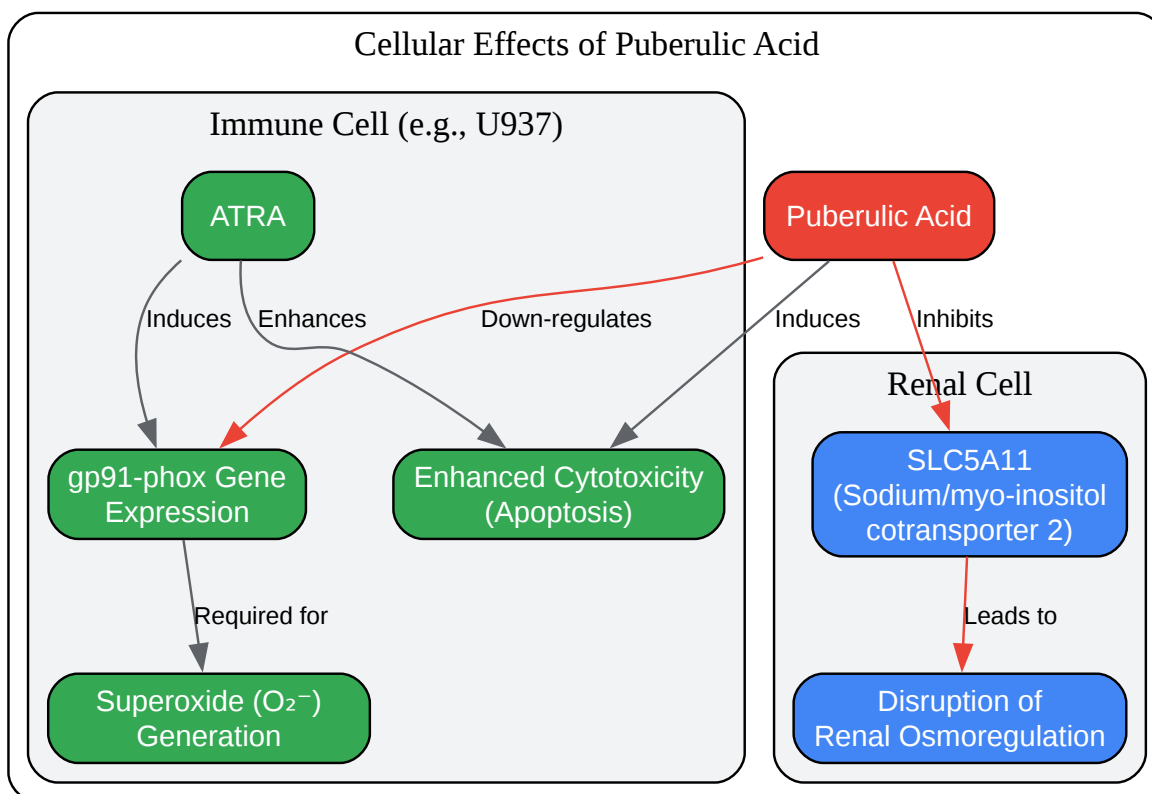
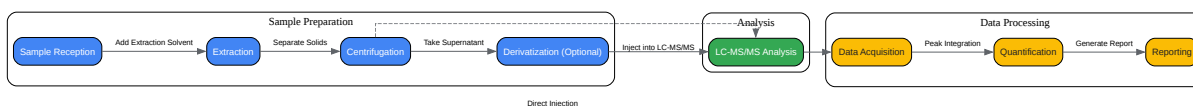
Table 2: Performance of Direct HILIC-LC-MS/MS Method[1]

Parameter	Value
Linearity (r^2)	0.999
Limit of Detection (LOD)	1.95 ng/mL
Limit of Quantification (LOQ)	6.55 ng/mL

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **puberulic acid** in a sample matrix.



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